molecular formula C17H18N2O2 B11147263 N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B11147263
M. Wt: 282.34 g/mol
InChI Key: DNDMZHMMWOZPDE-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a furan ring attached to an indole core, which is further substituted with an isopropyl group and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation, where the indole core reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Ring: The furan ring can be attached to the indole core through a nucleophilic substitution reaction, where the indole reacts with 2-furylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine, followed by acylation with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-(2-furylmethyl)-1-isopropyl-1H-indole-3-carboxamide can be compared with other similar compounds such as:

    N-(2-furylmethyl)-1H-indole-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    N-(2-furylmethyl)-1-methyl-1H-indole-3-carboxamide: Contains a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties.

    N-(2-furylmethyl)-1-ethyl-1H-indole-3-carboxamide: Contains an ethyl group, which may alter its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)19-11-15(14-7-3-4-8-16(14)19)17(20)18-10-13-6-5-9-21-13/h3-9,11-12H,10H2,1-2H3,(H,18,20)

InChI Key

DNDMZHMMWOZPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3

Origin of Product

United States

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